rac-Dimethylsilylbis(1-indenyl)zirconiumdichlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

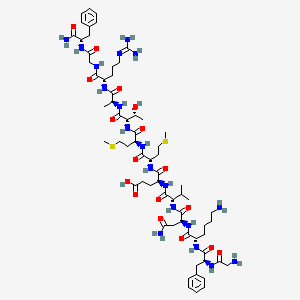

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is a chiral, stereorigid metallocene catalyst. It is widely used in the field of polymer chemistry, particularly in the polymerization of olefins such as ethylene, propylene, and styrene . This compound is known for its high activity and selectivity, making it a valuable catalyst in industrial applications.

Wissenschaftliche Forschungsanwendungen

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is the polymerization of olefins such as ethylene, propylene, and styrene . It acts as a Ziegler-Natta catalyst , a type of catalyst used in the polymerization of alkenes .

Mode of Action

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is a chiral, stereorigid metallocene catalyst . It works in conjunction with a co-catalyst, methylaluminoxane (MAO) . The catalyst complex formed by these two components exhibits extremely high activity for the polymerization of olefins .

Biochemical Pathways

The compound plays a crucial role in the polymerization of olefins . This process involves the formation of long-chain polymers through the reaction of olefin monomers. The catalyst complex formed by rac-Dimethylsilylbis(1-indenyl)zirconium dichloride and MAO facilitates this process, leading to the production of high-performance polymers .

Pharmacokinetics

It’s important to note that the compound ismoisture sensitive , which can impact its stability and effectiveness in reactions.

Result of Action

The result of the action of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is the production of high-performance polymers . These polymers are produced through the polymerization of olefins, a process that the compound catalyzes with high efficiency .

Action Environment

The action of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is influenced by environmental factors. It is sensitive to moisture , so it should be stored in a cool, dry place away from water . The compound’s stability and efficacy can be compromised if it is exposed to moisture .

Biochemische Analyse

Biochemical Properties

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is widely used in the preparation of metal-based catalysts and organic synthesis reactions . It serves as a precursor for ethylene polymerization catalysts, catalyzes the polymerization and copolymerization of styrene, and prepares high-performance polymers . It can also serve as a precursor for synthesizing active organometallic compounds and asymmetric catalysts .

Molecular Mechanism

The molecular mechanism of action of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is primarily through its role as a catalyst. It can facilitate the polymerization of olefins such as ethylene, propylene, and styrene .

Temporal Effects in Laboratory Settings

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is known for its high thermal stability , suggesting that it may retain its activity over extended periods under laboratory conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride can be synthesized through the reaction of dimethylsilylbis(1-indenyl) with zirconium tetrachloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction is carried out in a suitable solvent, such as toluene or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of rac-Dimethylsilylbis(1-indenyl)zirconium dichloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride undergoes various types of reactions, including:

Polymerization: It acts as a catalyst in the polymerization of olefins, leading to the formation of high-molecular-weight polymers.

Substitution: The compound can undergo substitution reactions with other ligands, leading to the formation of new zirconium complexes.

Common Reagents and Conditions

Methylaluminoxane (MAO): This co-catalyst is commonly used in conjunction with rac-Dimethylsilylbis(1-indenyl)zirconium dichloride to enhance its catalytic activity.

Solvents: Toluene, dichloromethane, and other non-polar solvents are typically used in these reactions.

Major Products

The major products formed from these reactions include high-performance polymers such as polyethylene and polypropylene, which have numerous industrial applications .

Vergleich Mit ähnlichen Verbindungen

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride is unique in its high activity and selectivity as a metallocene catalyst. Similar compounds include:

Dimethylsilylbis(hexamethylindenyl)zirconium dichloride: This compound has similar catalytic properties but differs in its ligand structure.

Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride: Another metallocene catalyst with different ligand structures and catalytic properties.

These compounds share similar applications in polymerization reactions but differ in their specific catalytic activities and selectivities.

Eigenschaften

CAS-Nummer |

121009-93-6 |

|---|---|

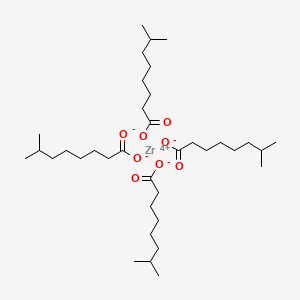

Molekularformel |

C20H18Cl2SiZr |

Molekulargewicht |

448.573 |

IUPAC-Name |

dichlorozirconium;di(inden-1-yl)-dimethylsilane |

InChI |

InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2 |

InChI-Schlüssel |

UWDIAYXWSZBXJP-UHFFFAOYSA-L |

SMILES |

C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.Cl[Zr]Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)

![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)

![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)